2-(Thiophen-3-yl)ethanethioamide
Description
Properties
CAS No. |
175203-99-3 |
|---|---|
Molecular Formula |
C6H7NS2 |
Molecular Weight |
157.3 g/mol |
IUPAC Name |
2-thiophen-3-ylethanethioamide |
InChI |
InChI=1S/C6H7NS2/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H2,7,8) |
InChI Key |
ZCJGVSABDFPROI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(=S)N |
Synonyms |
2-(Then-3-yl)thioacetamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Then-3-yl)thioacetamide typically involves the reaction of thiophene-3-carboxylic acid with thioacetamide under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus pentoxide to facilitate the formation of the thioacetamide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2-(Then-3-yl)thioacetamide can be achieved through a continuous flow process where thiophene-3-carboxylic acid and thioacetamide are reacted in the presence of a catalyst. The use of polymer-supported catalysts, such as polymeric dimethylaminopyridine resins, has been shown to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(Then-3-yl)thioacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thioacetamide derivatives, including 2-(Then-3-yl)thioacetamide. Research indicates that compounds with thioacetamide moieties exhibit significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For example, a study demonstrated that novel thioacetamide derivatives showed enhanced antimicrobial activity when formulated as nanoparticles, suggesting that 2-(Then-3-yl)thioacetamide could serve as a lead compound for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Thioacetamide Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(Then-3-yl)thioacetamide | E. coli | 32 µg/mL |
| 2-(Then-3-yl)thioacetamide | S. aureus | 16 µg/mL |
| N-substituted thioacetamides | Bacillus subtilis | 64 µg/mL |
| N-substituted thioacetamides | Candida albicans | 128 µg/mL |
Cancer Research
The compound's structural features make it a candidate for further exploration in cancer treatment. Thioacetamides have been implicated in the development of selective androgen receptor modulators (SARMs), which are being studied for their potential to treat androgen-dependent cancers such as prostate cancer . The modulation of androgen receptors through compounds like 2-(Then-3-yl)thioacetamide could provide therapeutic avenues for managing these conditions.
Synthesis of Heterocycles
In synthetic organic chemistry, thioacetamides are valuable intermediates for synthesizing various heterocyclic compounds. The Eschenmoser coupling reaction involving thioacetamides has been utilized to create complex molecular architectures that are difficult to achieve through traditional methods. For instance, reactions involving 2-(Then-3-yl)thioacetamide can yield diverse heterocycles with potential biological activities .
Table 2: Synthetic Reactions Involving Thioacetamides
| Reaction Type | Reactants | Products |
|---|---|---|
| Eschenmoser Coupling | Thioacetamide + Oxindole | Heterocyclic compounds |
| N-Arylmaleimide Addition | Thioacetamide + Maleimides | Thiobis(1-arylpyrrolidine diones) |
| Cyclization Reactions | Thioacetamides + Various Aldehydes | Diverse Heterocycles |
Case Study on Antimicrobial Efficacy
A case study conducted by Devi et al. explored the efficacy of various thioacetamide derivatives against multi-drug resistant bacterial strains. The findings indicated that modifications at the N-substituent position significantly influenced the antimicrobial activity of the compounds, establishing a structure-activity relationship that can guide future drug design efforts .
Synthesis and Characterization
Another research effort focused on synthesizing new thioacetamide derivatives and characterizing their properties using spectroscopic methods. The study confirmed that structural variations in the thioacetamide backbone led to differing reactivities and biological activities, emphasizing the importance of chemical modifications in developing effective therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(Then-3-yl)thioacetamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it has been shown to inhibit the activity of cysteine synthase A, an enzyme crucial for bacterial survival . This inhibition disrupts the biosynthesis of essential amino acids, leading to bacterial cell death. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-(Then-3-yl)thioacetamide and related thioacetamide derivatives:
Key Comparative Insights
Structural Variations: Thioacetamide (TAA) lacks aromatic substituents, making it highly reactive as a sulfur donor in nanoparticle synthesis (e.g., SnS₂, CuS) . Aromatic derivatives (e.g., 2-phenylthioacetamide, 2-(Then-3-yl)thioacetamide) exhibit enhanced stability and are used in heterocyclic synthesis, such as forming thiazolo-androstenones .
Synthetic Utility: TAA’s versatility in acidic/alkaline conditions makes it ideal for metal sulfide thin films . Ynamide-mediated synthesis () enables efficient preparation of complex thioamides like 2-(4-Chlorophenoxy)thioacetamide, avoiding traditional malodorous thiol reagents .
Bulkier substituents (e.g., tert-butyl in ) may mitigate reactivity and toxicity by steric shielding .
Applications: Pharmaceuticals: N-(thiophen-2-ylmethyl)acetamide derivatives are explored for drug design due to thiophene’s bioactivity . Material Science: TAA-derived nanoparticles (CdS, ZnS) exhibit photoluminescent properties for optoelectronics .
Q & A
Q. What experimental models are validated for studying 2-(Then-3-yl)thioacetamide-induced hepatotoxicity, and how are they optimized?
Thioacetamide (TAA) derivatives, including 2-(Then-3-yl)thioacetamide, are widely used to induce acute/chronic liver injury in rodent models. For example:
- Dosage and Administration : A protocol involving intraperitoneal injection of 200 mg/kg body weight thrice weekly for 12 weeks in rats replicates human cirrhosis pathology .
- Key Endpoints : Monitor serum transaminases (ALT, AST), glutathione depletion, malondialdehyde (lipid peroxidation marker), and hepatocyte DNA ploidy shifts (e.g., G0-G1 to S-phase transitions) .
- Validation : Histopathological analysis of centrilobular necrosis and fibrosis at 24–72 hours post-administration confirms model fidelity .
Q. How is 2-(Then-3-yl)thioacetamide utilized as a sulfide source in inorganic synthesis, and what are critical reaction conditions?
Thioacetamide derivatives hydrolyze to release sulfide ions (S²⁻) under controlled acidic or thermal conditions:
- Avoiding Nitrate Interference : Boil solutions with HCl to decompose nitrate anions, preventing side reactions (e.g., ) .
- Degradation Pathways : At pH 9.0, ferrate(VI) oxidizes thioacetamide to sulfate () .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in oxidative stress markers during thioacetamide-induced liver injury?
Studies report conflicting data on oxidative stress markers, such as glutathione (GSH) depletion and protein levels:
- Glutathione Dynamics : GSH depletion (29% of control) peaks at 24 hours post-TAA administration, coinciding with maximal necrosis . However, protective agents like fish oil mitigate GSH loss without normalizing albumin levels .
- Data Interpretation : Measure time-resolved mitochondrial ROS and NADPH oxidase activity to distinguish primary vs. secondary oxidative insults .
Q. How do hepatocyte DNA ploidy shifts during TAA-induced regeneration inform liver repair mechanisms?
- Cell Cycle Analysis : Flow cytometry of isolated hepatocytes reveals:
- A sharp decline in tetraploid (G2+M) cells at 36–48 hours, indicating rapid entry into S-phase.
- Recovery to baseline ploidy by 72 hours, suggesting transient "fetal-like" regeneration .
Q. What analytical methodologies resolve thioacetamide degradation products in complex matrices?
- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column.
- Sample Prep : Quench reactions with ice, extract with ethyl acetate, and dry over Na₂SO₄ for impurity profiling .
- Validation : Cross-reference with LC-MS/MS to confirm sulfoxide/sulfone derivatives .
Q. How do experimental variables (e.g., dosing schedules) influence the reproducibility of TAA-induced fibrosis models?
- Chronic vs. Acute Models :
- Chronic : 6–12 weeks of intermittent dosing (e.g., 200 mg/kg thrice weekly) mimics cirrhosis .
- Acute : Single high-dose (6.6 mmol/kg) induces centrilobular necrosis within 24 hours .
Methodological and Safety Considerations
Q. What protocols ensure safe handling and disposal of 2-(Then-3-yl)thioacetamide in laboratory settings?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/inhalation exposure .
- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .
- Emergency Response : Immediate medical evaluation for exposure symptoms (e.g., metabolic acidosis) .
Q. How are contradictions in carcinogenicity data addressed when extrapolating TAA risks to humans?
Q. Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
